

3,4-Dichlorotoluene molecular structure and weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,4-Dichlorotoluene

Cat. No.: B105583

[Get Quote](#)

An In-depth Technical Guide to **3,4-Dichlorotoluene**: Molecular Structure, Properties, and Experimental Analysis

Abstract

This technical guide provides a comprehensive overview of **3,4-Dichlorotoluene**, a halogenated aromatic hydrocarbon with significant applications in the chemical industry. The document details its molecular structure, physicochemical properties, synthesis, and role as a key intermediate in the production of agrochemicals and pharmaceuticals.^{[1][2]} Furthermore, this guide outlines standard experimental protocols for the determination of its physical and chemical characteristics and presents a summary of its environmental biodegradation pathway. The information is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

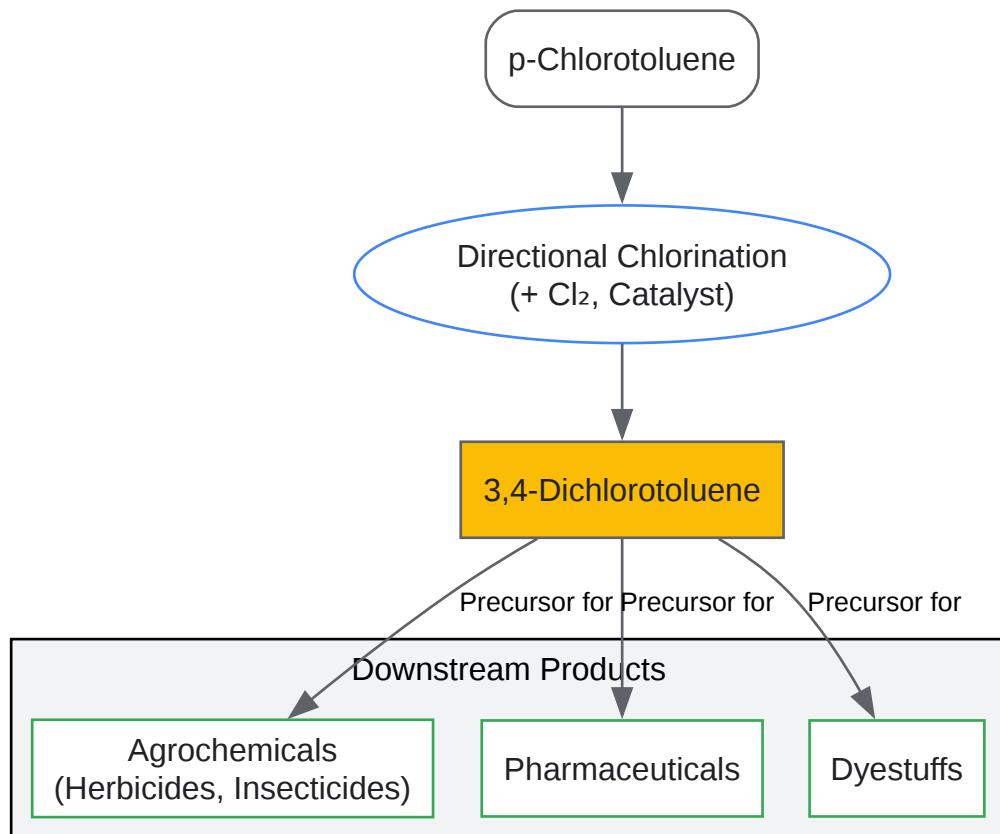
Molecular Structure and Properties

3,4-Dichlorotoluene, with the chemical formula $C_7H_6Cl_2$, is a derivative of toluene where two chlorine atoms are substituted at the third and fourth positions of the benzene ring.^[3] Its molecular weight is approximately 161.03 g/mol.^{[1][4][5]} At room temperature, it exists as a colorless to pale yellow liquid with a characteristic sweet or aromatic odor.^[3] While it has low solubility in water, it is soluble in common organic solvents such as ethanol and acetone.^{[3][6]}

Caption: 2D chemical structure of **3,4-Dichlorotoluene**.

Quantitative Data Summary

The physicochemical properties of **3,4-Dichlorotoluene** are summarized in the table below. The data has been compiled from various sources and represents typical values.

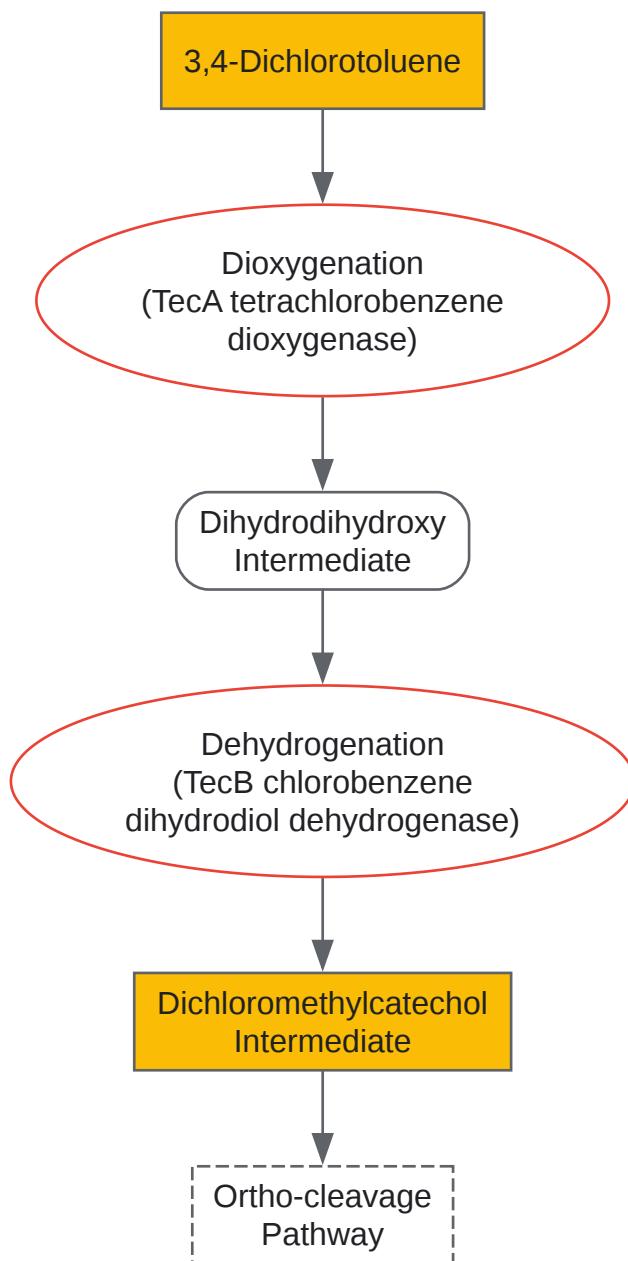

Property	Value
Molecular Formula	C ₇ H ₆ Cl ₂
Molecular Weight	161.03 g/mol [1] [4] [5]
Appearance	Colorless to almost colorless clear liquid [1] [3]
Melting Point	-15 °C to -14.7 °C [1]
Boiling Point	200 - 209 °C [1]
Density	1.251 g/mL at 25 °C [6]
Refractive Index	n _{20/D} 1.547 [6]
Flash Point	85 °C (185 °F)
Vapor Pressure	0.3 mmHg at 25°C [5]
Water Solubility	Sparingly soluble / Insoluble [3] [6]
Purity (typical)	>97% (by GC) [1]

Synthesis and Applications

3,4-Dichlorotoluene is primarily synthesized through the electrophilic chlorination of p-chlorotoluene. This reaction is typically carried out in the presence of a catalyst, such as a metal sulfide or a combination of a ring-chlorination catalyst (e.g., iron chlorides, aluminum chloride) and a sulfur-based co-catalyst, to direct the chlorination to the desired positions.[\[7\]](#) The resulting mixture of isomers is then purified, often through fractional distillation, to isolate **3,4-Dichlorotoluene**.[\[7\]](#)

Due to its reactive chlorine substituents and methyl group, **3,4-Dichlorotoluene** serves as a versatile intermediate in organic synthesis.[\[2\]](#) It is a key precursor in the manufacturing of a

variety of commercial products, including herbicides, insecticides, and fungicides.^[3] Its derivatives are also important in the pharmaceutical and dye industries.^[2]



[Click to download full resolution via product page](#)

Caption: Synthesis and application workflow of **3,4-Dichlorotoluene**.

Environmental Biodegradation

Environmental studies have investigated the biodegradation of dichlorotoluenes. The bacterium *Ralstonia* sp. strain PS12 has been shown to utilize **3,4-Dichlorotoluene** as a growth substrate.^[4] The metabolic pathway is initiated by a dioxygenase enzyme (TecA), which hydroxylates the aromatic ring, followed by dehydrogenation (TecB) to form dichloromethylcatechols as central intermediates.^{[4][8]} These catechols are then channeled into a chlorocatechol ortho-cleavage pathway for further degradation.^[4]

[Click to download full resolution via product page](#)

Caption: Initial steps in the biodegradation of **3,4-Dichlorotoluene** by *Ralstonia* sp. PS12.

Experimental Protocols

The characterization of **3,4-Dichlorotoluene** relies on standard analytical techniques to determine its purity and physical properties.

Purity Determination by Gas Chromatography (GC)

The purity of **3,4-Dichlorotoluene** is typically assessed using gas chromatography with a flame ionization detector (GC-FID).

- Objective: To separate **3,4-Dichlorotoluene** from impurities and quantify its percentage purity.
- Instrumentation: A gas chromatograph equipped with a capillary column (e.g., non-polar or medium-polar stationary phase like DB-5 or HP-5) and a flame ionization detector.
- Methodology:
 - Sample Preparation: A dilute solution of the **3,4-Dichlorotoluene** sample is prepared in a high-purity solvent (e.g., hexane or acetone).
 - Injection: A small, precise volume (typically 1 μ L) of the prepared sample is injected into the heated inlet of the GC, where it is vaporized.
 - Separation: The vaporized sample is carried by an inert gas (e.g., helium or nitrogen) through the capillary column. Separation occurs based on the differential partitioning of the components between the mobile phase (carrier gas) and the stationary phase. The elution time (retention time) is characteristic for each compound under a given set of conditions.
 - Detection: As components elute from the column, they are detected by the FID. The detector generates a signal proportional to the amount of the analyte.
 - Quantification: The purity is determined by calculating the area of the **3,4-Dichlorotoluene** peak as a percentage of the total area of all peaks in the chromatogram (area percent method).

Determination of Physical Properties

- Boiling Point: The boiling point is determined by distillation (e.g., according to OECD Guideline 103) or by using a differential scanning calorimeter (DSC). For distillation, the temperature at which the liquid boils freely under atmospheric pressure is recorded.
- Melting Point: As **3,4-Dichlorotoluene** is a liquid at room temperature, its melting point (or freezing point) is determined by cooling the substance until it solidifies and then gently

heating it while monitoring the temperature at which it transitions back to a liquid. This is often done using a cryostat or a specialized melting point apparatus.

- **Density:** The density is measured using a pycnometer or a digital density meter at a specified temperature (e.g., 25 °C). The mass of a known volume of the substance is determined, and the density is calculated.
- **Refractive Index:** The refractive index is measured using a refractometer (e.g., an Abbé refractometer). A drop of the liquid is placed on the prism, and the refractive index is read at a specified temperature (e.g., 20 °C) and wavelength (typically the sodium D-line, 589 nm).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Metabolism of dichloromethylcatechols as central intermediates in the degradation of dichlorotoluenes by Ralstonia sp. strain PS12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3,4-Dichlorotoluene | CAS#:95-75-0 | Chemsoc [chemsoc.com]
- 6. chemwhat.com [chemwhat.com]
- 7. US4031145A - Process for the production of 3,4-dichlorotoluene - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [3,4-Dichlorotoluene molecular structure and weight]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b105583#3-4-dichlorotoluene-molecular-structure-and-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com